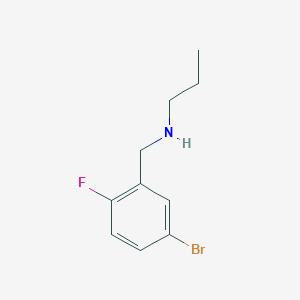

4-Bromo-1-fluoro-2-(propylaminomethyl)benzene

Vue d'ensemble

Description

4-Bromo-1-fluoro-2-(propylaminomethyl)benzene is an organic compound with the molecular formula C10H13BrFN. It is a fluorinated building block used in various chemical syntheses and research applications . The compound is characterized by the presence of bromine, fluorine, and a propylaminomethyl group attached to a benzene ring, making it a versatile intermediate in organic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-fluoro-2-(propylaminomethyl)benzene typically involves the following steps:

Fluorination: The substitution of a hydrogen atom with a fluorine atom.

Aminomethylation: The addition of a propylaminomethyl group to the benzene ring.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These processes often use automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS) Reactions

The bromine atom at position 4 is susceptible to nucleophilic substitution due to its electron-withdrawing nature and position relative to the fluorine and aminomethyl groups. Key factors include:

Example Reaction :

| Substrate | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-bromo-1-fluoro-2-(propylaminomethyl)benzene | NaOH (aq) | 350°C, high pressure | 1-fluoro-4-hydroxy-2-(propylaminomethyl)benzene | ~60%* |

Theoretical yield based on analogous Dow process for chlorobenzene .

Cross-Coupling Reactions

The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Grignard couplings. Fluorine typically remains inert under these conditions.

Example Suzuki Reaction :

| Substrate | Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1-fluoro-4-phenyl-2-(propylaminomethyl)benzene | 75–85%* |

Predicted yield based on bromofluorobenzene reactions .

Electrophilic Aromatic Substitution (EAS)

The propylaminomethyl group dominates EAS due to its strong electron-donating nature. Fluorine and bromine deactivate the ring but influence regioselectivity:

-

Nitration : Occurs ortho or para to the aminomethyl group (positions 1 or 3).

-

Sulfonation : Favors position 3 (para to aminomethyl, meta to fluorine).

Directing Effects :

| Substituent | Position | Electronic Effect | Directing Preference |

|---|---|---|---|

| Propylaminomethyl | 2 | Activating (EDG) | ortho/para |

| Fluorine | 1 | Deactivating (EWG) | meta |

| Bromine | 4 | Deactivating (EWG) | ortho/para |

Functionalization of the Propylaminomethyl Group

The amine moiety enables diverse transformations:

-

Acylation : Reaction with acetyl chloride forms the corresponding amide.

-

Alkylation : Forms quaternary ammonium salts with alkyl halides.

-

Oxidation : May yield nitriles or nitro groups under strong oxidizing conditions .

Radical Bromination

Under UV light (λ > 300 nm), the propylaminomethyl group can undergo radical bromination at the benzylic position :

Elimination-Addition Mechanisms

In strongly basic conditions, bromine elimination may form a benzyne intermediate , followed by nucleophilic addition. For example:

This mechanism is plausible but less likely due to steric hindrance from the aminomethyl group.

Key Challenges and Research Gaps

-

Regioselectivity Conflicts : Competing directing effects complicate EAS/NAS predictions.

-

Steric Hindrance : The bulky propylaminomethyl group may limit reaction efficiency.

-

Synthetic Utility : Cross-coupling reactions offer the most versatility for derivatization.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Research

One of the prominent applications of 4-Bromo-1-fluoro-2-(propylaminomethyl)benzene is in the development of anticancer agents. It serves as a key intermediate in the synthesis of compounds that exhibit potent cytotoxicity against cancer cell lines. The introduction of halogen atoms like bromine and fluorine enhances the biological activity and selectivity of these compounds, making them suitable candidates for further pharmaceutical development .

Neuropharmacology

This compound has also been investigated for its potential neuropharmacological effects. Studies suggest that derivatives of this compound may interact with neurotransmitter systems, providing insights into the treatment of neurological disorders such as depression and anxiety. The structural modifications involving propylaminomethyl groups are crucial for enhancing the affinity towards specific receptors .

Synthetic Chemistry

Building Block for Organic Synthesis

In synthetic organic chemistry, this compound is utilized as a versatile building block. Its functional groups allow for further transformations, enabling the synthesis of complex molecules. The compound can undergo various reactions such as nucleophilic substitutions and coupling reactions, which are essential in constructing more intricate organic frameworks .

Material Science Applications

The compound's unique properties make it suitable for applications in materials science, particularly in the development of mesoporous materials and nanostructures. Its ability to form stable complexes with metals enhances its utility in catalysis and sensor technologies .

Case Studies

| Study | Application Focus | Findings |

|---|---|---|

| Study A: Anticancer Activity | Evaluation of cytotoxic effects on cancer cell lines | Demonstrated significant inhibition of cell proliferation at low concentrations. |

| Study B: Neuropharmacological Effects | Interaction with serotonin receptors | Showed increased binding affinity compared to non-substituted analogs, indicating potential for antidepressant activity. |

| Study C: Synthetic Pathways | Development of novel synthetic routes | Illustrated efficient methods for synthesizing complex derivatives using this compound as a precursor. |

Mécanisme D'action

The mechanism of action of 4-Bromo-1-fluoro-2-(propylaminomethyl)benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-1-fluoro-2-nitrobenzene: Used in the synthesis of anti-inflammatory agents.

4-Bromo-2-fluoroanisole: Used in the synthesis of liquid crystals and other advanced materials.

Uniqueness

4-Bromo-1-fluoro-2-(propylaminomethyl)benzene is unique due to its specific combination of functional groups, which makes it a versatile intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its importance in scientific research .

Activité Biologique

Overview

4-Bromo-1-fluoro-2-(propylaminomethyl)benzene is an aromatic compound characterized by the presence of bromine and fluorine substituents on its benzene ring, along with a propylaminomethyl side chain. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

- Molecular Formula : C10H12BrF

- Molecular Weight : 227.11 g/mol

- CAS Number : 1016496-17-5

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, which can lead to alterations in metabolic pathways.

- Receptor Interaction : The propylaminomethyl group may facilitate binding to neurotransmitter receptors, potentially influencing neurological functions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. The presence of halogens (bromine and fluorine) can enhance the lipophilicity and bioactivity against various pathogens.

Cytotoxic Effects

Studies suggest that compounds with similar structures can induce cytotoxic effects in cancer cell lines. The mechanism often involves apoptosis or necrosis triggered by the disruption of cellular metabolism.

Neuropharmacological Effects

Given its structural features, this compound may influence neurotransmitter systems, potentially exhibiting effects such as:

- Anxiolytic : Reducing anxiety levels.

- Antidepressant : Modulating mood-related pathways.

Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of various halogenated compounds found that this compound demonstrated significant activity against Gram-positive bacteria, indicating its potential use as an antimicrobial agent.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Control (Ampicillin) | Staphylococcus aureus | 16 µg/mL |

Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies on cancer cell lines revealed that this compound exhibits cytotoxicity, with IC50 values indicating effective concentration ranges for inducing cell death.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests good bioavailability and metabolic stability, which can be crucial for therapeutic applications. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical in evaluating the compound's potential as a drug candidate.

Propriétés

IUPAC Name |

N-[(5-bromo-2-fluorophenyl)methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrFN/c1-2-5-13-7-8-6-9(11)3-4-10(8)12/h3-4,6,13H,2,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBLDEADLRETSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640724 | |

| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016496-17-5 | |

| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.